molecular formula C7H13FO B15349417 3-Fluoro-4,4-dimethylpentan-2-one

3-Fluoro-4,4-dimethylpentan-2-one

Cat. No.: B15349417
M. Wt: 132.18 g/mol
InChI Key: BOIPPXIHAFPCTR-UHFFFAOYSA-N
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Description

3-Fluoro-4,4-dimethylpentan-2-one is an organic compound belonging to the class of fluorinated ketones. It is characterized by the presence of a fluorine atom attached to the third carbon of a 4,4-dimethylpentan-2-one structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4,4-dimethylpentan-2-one typically involves the fluorination of 4,4-dimethylpentan-2-one. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process involving the fluorination of the precursor ketone. This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4,4-dimethylpentan-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone to alcohols.

  • Substitution: Fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 3-Fluoro-4,4-dimethylpentanoic acid

  • Reduction: 3-Fluoro-4,4-dimethylpentan-2-ol

  • Substitution: Various fluorinated derivatives

Scientific Research Applications

3-Fluoro-4,4-dimethylpentan-2-one has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluoro-4,4-dimethylpentan-2-one exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and stability.

Comparison with Similar Compounds

  • 3-Fluoro-2-methylpentan-2-one

  • 4,4-Dimethyl-3-fluoropentan-2-one

  • 3-Fluoro-4-methylpentan-2-one

Uniqueness: 3-Fluoro-4,4-dimethylpentan-2-one is unique due to its specific structural arrangement, which influences its reactivity and properties. The presence of both fluorine and methyl groups at strategic positions enhances its chemical stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

3-fluoro-4,4-dimethylpentan-2-one

InChI

InChI=1S/C7H13FO/c1-5(9)6(8)7(2,3)4/h6H,1-4H3

InChI Key

BOIPPXIHAFPCTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C)(C)C)F

Origin of Product

United States

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